Welcome to the BenchChem Online Store!
molecular formula C9H10N2O4 B8575768 2-[(3-Hydroxy-2-pyridylcarbonyl)amino]acetic acid methyl ester

2-[(3-Hydroxy-2-pyridylcarbonyl)amino]acetic acid methyl ester

Cat. No. B8575768
M. Wt: 210.19 g/mol
InChI Key: CIMRHVRKHPIIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05620995

Procedure details

3-Hydroxypyridine-2-carboxylic acid (6.96 g, 50 mmol), 6.28 g of glycine methyl ester hydrochloride, 6.4 ml of N-ethylmorpholine and 13.53 g of 1-hydroxy-1H-benzotriazole were suspended in 300 ml of anhydrous dichloromethane and a solution of 10.83 g of DCC (=N,N'-dicyclohexylcarbodiimide) in 50 ml of dichloromethane was added to this suspension at 0° C. After 12 hours, the mixture was filtered and the filtrate was washed with water and with a saturated aqueous solution of NaHCO3. Drying and concentrating yielded 7.33 g (70%) of N-(3-Hydroxypyridine-2-carbonyl)glycine methyl ester, m.p. 59°-61° C. (ethyl acetate/heptane), cf. example 1c) as well.
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
6.28 g
Type
reactant
Reaction Step Two
Quantity
6.4 mL
Type
reactant
Reaction Step Three
Quantity
13.53 g
Type
reactant
Reaction Step Four
Name
Quantity
10.83 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([C:8]([OH:10])=O)=[N:4][CH:5]=[CH:6][CH:7]=1.Cl.[CH3:12][O:13][C:14](=[O:17])[CH2:15][NH2:16].C(N1CCOCC1)C.ON1C2C=CC=CC=2N=N1.C1CCC(N=C=NC2CCCCC2)CC1>ClCCl>[CH3:12][O:13][C:14](=[O:17])[CH2:15][NH:16][C:8]([C:3]1[C:2]([OH:1])=[CH:7][CH:6]=[CH:5][N:4]=1)=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
6.96 g
Type
reactant
Smiles
OC=1C(=NC=CC1)C(=O)O
Step Two
Name
Quantity
6.28 g
Type
reactant
Smiles
Cl.COC(CN)=O
Step Three
Name
Quantity
6.4 mL
Type
reactant
Smiles
C(C)N1CCOCC1
Step Four
Name
Quantity
13.53 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Step Five
Name
Quantity
10.83 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the filtrate was washed with water and with a saturated aqueous solution of NaHCO3
CUSTOM
Type
CUSTOM
Details
Drying
CONCENTRATION
Type
CONCENTRATION
Details
concentrating

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(CNC(=O)C1=NC=CC=C1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.33 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.